5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a fused ring system combining furan and pyrimidine moieties, which contributes to its distinct chemical behavior and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one typically involves multi-step processes starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a furan derivative with a pyrimidine precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted furo[3,4-D]pyrimidines .
Wissenschaftliche Forschungsanwendungen
5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, as an HIV-1 non-nucleoside reverse transcriptase inhibitor, it binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA. This inhibition disrupts the replication cycle of the virus, thereby exerting its antiviral effects . The compound may also induce apoptosis in cancer cells by activating caspases, leading to programmed cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-aryl-5,7-dihydrofuro[3,4-d]pyrimidin-4-amines: These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar fused ring system but with different heteroatoms, resulting in distinct chemical and biological properties.
Uniqueness
5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one is unique due to its specific ring fusion and the presence of both furan and pyrimidine moieties.
Eigenschaften
Molekularformel |
C6H6N2O2 |
---|---|
Molekulargewicht |
138.12 g/mol |
IUPAC-Name |
5,7-dihydro-3H-furo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H6N2O2/c9-6-4-1-10-2-5(4)7-3-8-6/h3H,1-2H2,(H,7,8,9) |
InChI-Schlüssel |
ZQTIECFDGXRNRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CO1)N=CNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.